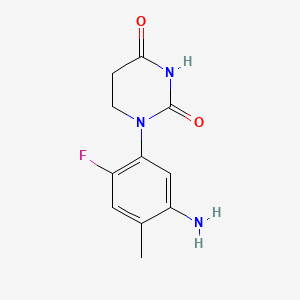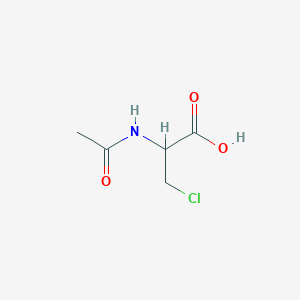
3-Chloro-2-acetamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-acetamidopropanoic acid is an organic compound with the molecular formula C₅H₈ClNO₃. It is a derivative of alanine, where the amino group is acetylated and the alpha carbon is substituted with a chlorine atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-acetamidopropanoic acid typically involves the chlorination of 2-acetamidopropanoic acid. One common method is the reaction of 2-acetamidopropanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the alpha position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 3-chloroalanine.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products like 3-hydroxy-2-acetamidopropanoic acid or 3-amino-2-acetamidopropanoic acid.
Hydrolysis: 3-chloroalanine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-Chloro-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-acetamidopropanoic acid involves its interaction with biological molecules. The chlorine atom can act as an electrophile, facilitating nucleophilic substitution reactions with amino acids and proteins. This can lead to modifications in protein structure and function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloroalanine: Similar structure but lacks the acetamido group.
2-Acetamidopropanoic acid: Similar structure but lacks the chlorine atom.
3-Hydroxy-2-acetamidopropanoic acid: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness
3-Chloro-2-acetamidopropanoic acid is unique due to the presence of both the chlorine atom and the acetamido group, which confer distinct reactivity and biological properties. This combination allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H8ClNO3 |
|---|---|
Molecular Weight |
165.57 g/mol |
IUPAC Name |
2-acetamido-3-chloropropanoic acid |
InChI |
InChI=1S/C5H8ClNO3/c1-3(8)7-4(2-6)5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
XANBGXXYELHFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


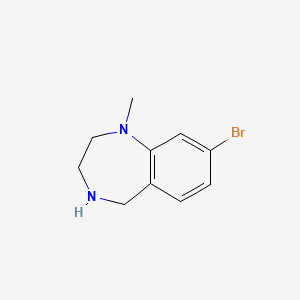



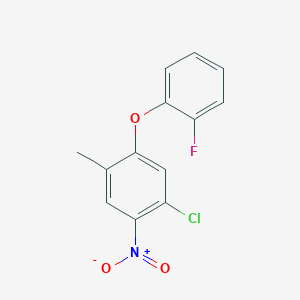
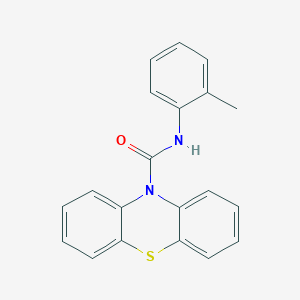
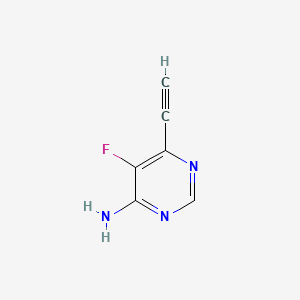

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)


